

Technical Guide: Physical Properties of 2-Fluoro-4-(hydroxymethyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Amino-3-fluorophenyl)methanol

Cat. No.: B179550

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Introduction

2-Fluoro-4-(hydroxymethyl)aniline is a substituted aniline derivative of interest in medicinal chemistry and drug development. Its specific arrangement of a fluorine atom, an amino group, and a hydroxymethyl group on the benzene ring presents a unique combination of electronic and steric properties. These features make it a valuable building block for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the amino and hydroxymethyl groups provide reactive handles for further chemical modifications.

This technical guide provides a summary of the available physical and chemical data for 2-Fluoro-4-(hydroxymethyl)aniline. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally related analogs to provide a comparative context for its expected properties. Furthermore, detailed, generalized experimental protocols for the determination of key physical properties are provided to aid researchers in their own characterization efforts.

Chemical Structure and Properties

- IUPAC Name: (2-Amino-5-fluorophenyl)methanol
- Synonyms: 2-Fluoro-4-(hydroxymethyl)aniline, 2-Amino-5-fluorobenzyl alcohol

- CAS Number: 133934-73-3 (Note: This CAS number is not consistently and definitively assigned in all public databases, caution is advised)
- Molecular Formula: C₇H₈FNO
- Molecular Weight: 141.14 g/mol

Comparative Physical Properties of Related Aniline Derivatives

Due to the scarcity of publicly available, experimentally determined physical properties for 2-Fluoro-4-(hydroxymethyl)aniline, the following table provides data for structurally similar compounds. This comparative data allows for an estimation of the expected properties of the target compound.

Property	2-Fluoroaniline	2-Fluoro-4-methylaniline	2-Fluoro-4-(trifluoromethyl)aniline	2-Fluoro-4-(hydroxymethyl)aniline (Predicted)
CAS Number	348-54-9	452-80-2	69409-98-9	133934-73-3
Molecular Formula	C ₆ H ₆ FN	C ₇ H ₈ FN	C ₇ H ₅ F ₄ N	C ₇ H ₈ FNO
Molecular Weight	111.12 g/mol	125.15 g/mol	179.11 g/mol	141.14 g/mol
Appearance	Clear colorless to brown liquid	Pale orange clear liquid	Clear, faint yellow liquid	Likely a solid at room temperature
Melting Point	-29 °C	3 °C	Not available (liquid)	Expected to be significantly higher than analogs due to hydrogen bonding capabilities of the -CH ₂ OH group.
Boiling Point	182-183 °C	70-71 °C (7 mmHg)	55 °C (0.3 Torr)	Expected to be higher than analogs due to the polar hydroxymethyl group.
Density	1.151 g/mL at 25 °C	1.108 g/mL at 25 °C	1.383 g/cm ³ (Predicted)	Expected to be between that of the methyl and trifluoromethyl analogs.
pKa	3.2 (at 25 °C)	Not available	1.37 (Predicted)	Expected to be influenced by both the

electron-withdrawing fluorine and the electron-donating (by hyperconjugation) or weakly withdrawing (inductive) hydroxymethyl group.

Solubility	Insoluble in water; soluble in ethanol and ether.[1]	Not miscible in water.[2]	Not specified	Expected to have some water solubility due to the polar hydroxymethyl group and its ability to form hydrogen bonds. Likely soluble in polar organic solvents like ethanol and methanol.
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Experimental Protocols

The following are detailed, generalized methodologies for the determination of key physical properties of solid organic compounds like 2-Fluoro-4-(hydroxymethyl)aniline.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
- **Reporting:** The result is reported as a melting point range.

Solubility Testing

Principle: The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can engage in.

Methodology:

- **Solvent Selection:** A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
- **Procedure:** To approximately 1 mL of the chosen solvent in a small test tube, add a small, accurately weighed amount of the compound (e.g., 10 mg).
- **Observation:** The mixture is agitated or sonicated and observed for dissolution. Solubility is typically classified as soluble, partially soluble, or insoluble.
- **Quantitative Determination (Optional):** For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift, splitting pattern, and integration of signals reveal the electronic environment and connectivity of atoms.

Methodology:

- **Sample Preparation:** A 5-10 mg sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity. ^1H and ^{13}C NMR spectra are acquired using appropriate pulse sequences.
- **Data Processing and Analysis:** The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. Chemical shifts, coupling constants, and integrals are analyzed to elucidate the molecular structure.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. The presence of characteristic absorption bands indicates the presence of specific functional groups.

Methodology:

- **Sample Preparation:** For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Analysis:** The positions, intensities, and shapes of the absorption bands are correlated with known vibrational frequencies of functional groups (e.g., O-H stretch, N-H stretch, C-O stretch, aromatic C-H bends).

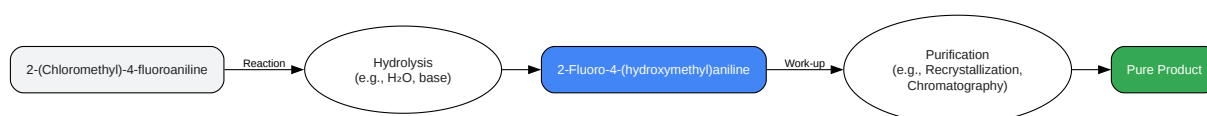
Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Methodology:

- **Sample Introduction and Ionization:** A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Analysis:** The molecular ion peak ($[M]^+$ or $[M+H]^+$) is identified to determine the molecular weight. The fragmentation pattern is analyzed to identify characteristic structural motifs.

Synthesis Pathway and Experimental Workflow

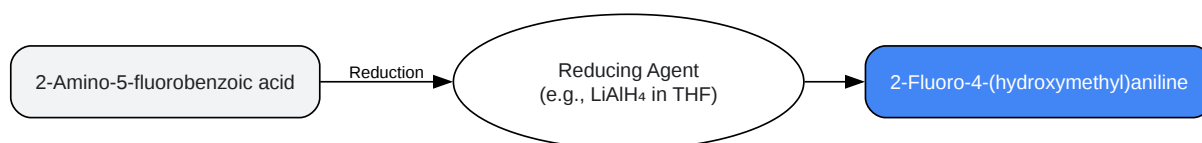
A plausible synthetic route to 2-Fluoro-4-(hydroxymethyl)aniline is the hydrolysis of 2-(chloromethyl)-4-fluoroaniline.[3] This reaction involves the nucleophilic substitution of the chlorine atom by a hydroxyl group.



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Caption: Synthesis workflow for 2-Fluoro-4-(hydroxymethyl)aniline.

Another relevant transformation in the synthesis of related compounds is the reduction of a carboxylic acid to a primary alcohol. For instance, if 2-amino-5-fluorobenzoic acid were the starting material, a reduction step would be necessary to obtain 2-Fluoro-4-(hydroxymethyl)aniline.



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Caption: Reduction of 2-amino-5-fluorobenzoic acid.

Conclusion

2-Fluoro-4-(hydroxymethyl)aniline is a valuable building block in synthetic and medicinal chemistry. While comprehensive experimental data on its physical properties are not widely published, this guide provides a framework for understanding its likely characteristics through comparison with structurally similar analogs. The provided experimental protocols offer standardized methods for researchers to determine these properties in their own laboratories. The illustrative synthesis workflows provide a logical pathway for the preparation of this compound, which is essential for its application in drug discovery and development. As research into fluorinated organic compounds continues to expand, a more complete characterization of this and related molecules will undoubtedly contribute to the advancement of chemical and pharmaceutical sciences.

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Fluoro-4-(hydroxymethyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179550#physical-properties-of-2-fluoro-4-hydroxymethyl-aniline]

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